molecular formula C32H43N5O8 B12377569 MeOSuc-Ala-Ala-Pro-Val-MNA

MeOSuc-Ala-Ala-Pro-Val-MNA

Cat. No.: B12377569
M. Wt: 625.7 g/mol
InChI Key: SQHNENFAYWRAIM-BRWWKBNHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MeOSuc-Ala-Ala-Pro-Val-4-MNA, also known as N-(Methoxysuccinyl)-Ala-Ala-Pro-Val-4-methoxy-2-naphthylamide, is a synthetic peptide substrate used primarily in biochemical research. This compound is notable for its role as a fluorogenic substrate for elastase, an enzyme that breaks down elastin and other proteins. The compound can be detected at 425 nm with an excitation wavelength of 340 nm .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MeOSuc-Ala-Ala-Pro-Val-4-MNA involves the stepwise assembly of the peptide chain using standard solid-phase peptide synthesis (SPPS) techniques. The process typically starts with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. The methoxysuccinyl group is introduced to enhance solubility and stability. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of MeOSuc-Ala-Ala-Pro-Val-4-MNA follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers to ensure high yield and purity. The use of advanced purification techniques, such as preparative HPLC, ensures that the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

MeOSuc-Ala-Ala-Pro-Val-4-MNA primarily undergoes hydrolysis reactions catalyzed by elastase. The hydrolysis of the peptide bond releases 4-methoxy-2-naphthylamine, which can be detected fluorometrically .

Common Reagents and Conditions

The hydrolysis reaction typically requires the presence of elastase and is conducted in a buffered aqueous solution at physiological pH. The reaction conditions are optimized to ensure maximum enzyme activity and substrate specificity .

Major Products Formed

The major product formed from the hydrolysis of MeOSuc-Ala-Ala-Pro-Val-4-MNA is 4-methoxy-2-naphthylamine. This product is detected based on its fluorescent properties, which are used to measure elastase activity .

Scientific Research Applications

MeOSuc-Ala-Ala-Pro-Val-4-MNA is widely used in scientific research due to its specificity and sensitivity as an elastase substrate. Some of its key applications include:

Mechanism of Action

MeOSuc-Ala-Ala-Pro-Val-4-MNA functions as a substrate for elastase. The enzyme catalyzes the hydrolysis of the peptide bond, releasing 4-methoxy-2-naphthylamine. This reaction is crucial for studying elastase activity and its role in various biological processes. The molecular target of this compound is elastase, and the pathway involves the cleavage of the peptide bond .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

MeOSuc-Ala-Ala-Pro-Val-4-MNA is unique due to its fluorogenic properties, which allow for sensitive and specific detection of elastase activity. Unlike other substrates that release chromogenic products, this compound releases a fluorescent product, making it highly suitable for applications requiring high sensitivity .

Properties

Molecular Formula

C32H43N5O8

Molecular Weight

625.7 g/mol

IUPAC Name

methyl 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[(4-methoxynaphthalen-2-yl)amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate

InChI

InChI=1S/C32H43N5O8/c1-18(2)28(31(42)35-22-16-21-10-7-8-11-23(21)25(17-22)44-5)36-30(41)24-12-9-15-37(24)32(43)20(4)34-29(40)19(3)33-26(38)13-14-27(39)45-6/h7-8,10-11,16-20,24,28H,9,12-15H2,1-6H3,(H,33,38)(H,34,40)(H,35,42)(H,36,41)/t19-,20-,24-,28-/m0/s1

InChI Key

SQHNENFAYWRAIM-BRWWKBNHSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)NC2=CC3=CC=CC=C3C(=C2)OC)NC(=O)CCC(=O)OC

Canonical SMILES

CC(C)C(C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)OC

Origin of Product

United States

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